molecular formula C19H26N8O3S2 B3012364 1-(3-methyl-7-(2-methyl-3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide CAS No. 872627-92-4

1-(3-methyl-7-(2-methyl-3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

Cat. No.: B3012364
CAS No.: 872627-92-4
M. Wt: 478.59
InChI Key: MOFRLGWIOWLAEW-UHFFFAOYSA-N
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Description

1-(3-methyl-7-(2-methyl-3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H26N8O3S2 and its molecular weight is 478.59. The purity is usually 95%.
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Scientific Research Applications

Glycine Transporter 1 Inhibition

The compound exhibits potential as a Glycine Transporter 1 (GlyT1) inhibitor, which could be beneficial for treating disorders related to the central nervous system. Yamamoto et al. (2016) found that related compounds showed potent GlyT1 inhibitory activity and favorable pharmacokinetics, potentially increasing cerebrospinal fluid concentration of glycine in rats (Yamamoto et al., 2016).

Antimicrobial and Antiviral Activities

Compounds with structural similarities have demonstrated inhibitory effects on bacteria and viruses. Xia et al. (2015) synthesized novel 1,3,4-thiadiazole amide compounds containing piperazine and found them to exhibit inhibitory effects against Xanthomonas campestris pv. oryzae, as well as certain antiviral activities (Xia, 2015).

Anti-Inflammatory and Analgesic Properties

Abu-Hashem et al. (2020) synthesized novel compounds derived from 1,3,4-thiadiazole and found them to have significant analgesic and anti-inflammatory activities. These compounds were effective as COX-1/COX-2 inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anti-Arrhythmic Potential

Related compounds have shown significant anti-arrhythmic activity, suggesting potential applications in cardiovascular research. Abdel‐Aziz et al. (2009) synthesized piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives with notable anti-arrhythmic effects (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Anticancer Applications

Novel 1,3,4-thiadiazole derivatives exhibit promising anticancer activity. Tiwari et al. (2017) synthesized Schiff’s bases containing thiadiazole scaffold and benzamide groups and found them effective against various human cancer cell lines (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

Antibacterial and Antifungal Properties

1,3,4-thiadiazole derivatives have shown excellent antibacterial and antifungal activities, suggesting potential for developing new antimicrobial agents. Wan et al. (2018) synthesized novel derivatives bearing a semicarbazone moiety and found them to exhibit superior activity against bacterial strains (Wan, Gan, Hu, Meng, Tian, Li, Wu, Xu, Ouyang, & Wang, 2018).

Leishmanicidal Activity

Some derivatives of 1,3,4-thiadiazole demonstrate strong leishmanicidal activity, making them potential candidates for treating parasitic infections. Foroumadi et al. (2005) synthesized 1,3,4-thiadiazole derivatives and evaluated their leishmanicidal activity against Leishmania major promastigotes, finding them more effective than the reference drug (Foroumadi, Emami, Pournourmohammadi, Kharazmi, & Shafiee, 2005).

Properties

IUPAC Name

1-[3-methyl-7-[2-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-2,6-dioxopurin-8-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N8O3S2/c1-10(9-31-19-24-23-11(2)32-19)8-27-13-15(25(3)18(30)22-16(13)29)21-17(27)26-6-4-12(5-7-26)14(20)28/h10,12H,4-9H2,1-3H3,(H2,20,28)(H,22,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFRLGWIOWLAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(C)CN2C3=C(N=C2N4CCC(CC4)C(=O)N)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N8O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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